molecular formula C21H24FN3O2S B2898455 N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide CAS No. 1235151-54-8

N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2898455
CAS No.: 1235151-54-8
M. Wt: 401.5
InChI Key: DEFALPBRMQKQEN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a piperidine ring, a fluorophenyl group, and a benzamido moiety with a methylthio substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Benzamido Moiety: The benzamido group is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Addition of the Methylthio Group: The methylthio substituent is typically introduced via a thiolation reaction, where a thiol group is added to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperidine ring are crucial for binding affinity, while the benzamido and methylthio groups modulate the compound’s activity and selectivity. The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms often enhance metabolic stability and binding affinity, making this compound particularly interesting for medicinal chemistry applications.

Biological Activity

N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure

The compound can be described by the following structural formula:

C16H19FN2OS\text{C}_{16}\text{H}_{19}\text{FN}_2\text{OS}

This structure features a piperidine ring substituted with a 4-fluorophenyl group and a methylthio-benzamide moiety, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, including its interactions with specific receptors and its efficacy against certain diseases.

2. Antifungal Activity

A study focusing on related compounds demonstrated antifungal properties against various pathogens. For instance, novel N-phenylbenzamide derivatives exhibited significant antifungal activity against Botrytis cinerea at concentrations as low as 50 μg/mL . This suggests that this compound could exhibit similar antifungal properties, warranting further investigation.

3. Insecticidal Properties

Insecticidal assays have shown that similar benzamide derivatives possess significant insecticidal activity. Although direct data on this specific compound is scarce, the presence of the methylthio group may enhance its bioactivity against insect pests .

Case Studies and Experimental Findings

Several experimental studies have provided insights into the biological effects of compounds structurally related to this compound.

StudyFocusFindings
Antifungal ActivityDemonstrated significant inhibition of fungal growth at low concentrations.
MDM2 InhibitionRelated compounds showed potent binding to MDM2, indicating potential in cancer therapy.
Antiviral ActivitySome heterocycles showed efficacy against viral polymerases, suggesting similar potential for this compound.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Compounds targeting enzymes like MDM2 can modulate cell proliferation and apoptosis pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence mood and pain perception.

Further research is necessary to elucidate the precise mechanisms at play for this specific compound.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFALPBRMQKQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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